APX3330 -

APX3330

Catalog Number: EVT-259755
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APX3330 is a potent and orally active APE1/Ref-1 redox inhibitor with potential anti-angiogenic and antineoplastic activities. APX3330 selectively targets and binds to APE1/Ref-1. This inhibits the redox-dependent signaling activity of APE1/Ref-1, by preventing the reduction and activation of numerous APE1/Ref-1-dependent oncogenic transcription factors (TFs), such as nuclear factor kappa B (NF-kB), AP-1, STAT3, p53, NRF2 and HIF-1alpha, that are involved in signaling, cell proliferation, tumor progression and survival of cancer cells.
Synthesis Analysis

The synthesis of APX3330 involves a multi-step chemical process that has been previously described in literature. The synthetic route typically includes the formation of a quinoid nucleus, which is characteristic of many anticancer compounds. Specific methods employed in the synthesis have included high-performance liquid chromatography for purification and characterization of the compound. The detailed synthetic pathway has not been explicitly outlined in the available literature but is noted to involve standard organic synthesis techniques used for constructing complex organic molecules .

Molecular Structure Analysis

APX3330 has a complex molecular structure characterized by a quinoid core. Its chemical formula is C19H25O5C_{19}H_{25}O_5, and it can be represented structurally as follows:

 2E 2 4 5 dimethoxy 2 methyl 3 6 dioxo 1 4 cyclohexadien 1 yl methylene undecanoic acid\text{ 2E 2 4 5 dimethoxy 2 methyl 3 6 dioxo 1 4 cyclohexadien 1 yl methylene undecanoic acid}

The molecular weight of APX3330 is approximately 335.4 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity, particularly its ability to interact with redox-active proteins .

Chemical Reactions Analysis

APX3330 primarily acts through redox modulation, inhibiting the activity of APE1/Ref-1 by oxidizing critical cysteine residues involved in redox signaling. This oxidation prevents APE1/Ref-1 from reducing target transcription factors, thereby maintaining them in an inactive state. The compound's reactivity is influenced by its quinoid structure, which allows it to participate in electron transfer reactions typical of redox-active compounds .

In terms of stability, APX3330 exhibits variability in absorption when administered orally, which can affect its bioavailability and efficacy .

Mechanism of Action

The mechanism by which APX3330 exerts its effects involves the inhibition of APE1/Ref-1's redox activity. By oxidizing specific cysteine residues within APE1/Ref-1, APX3330 disrupts the protein's ability to regulate critical transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3. This disruption leads to reduced expression of genes associated with cell proliferation and survival, ultimately promoting apoptosis in cancer cells .

Data from pharmacokinetic studies indicate that following oral administration, APX3330 displays significant variability in absorption due to its dual forms: hydroquinone and quinone. The pharmacokinetic profile shows that oral clearance is higher in cancer patients compared to healthy volunteers, indicating altered metabolism in pathological states .

Physical and Chemical Properties Analysis

APX3330 possesses several notable physical and chemical properties:

  • Solubility: It shows variable solubility influenced by its molecular form (quinone vs. hydroquinone).
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature.
  • Partition Coefficient: The blood/plasma concentration ratio is approximately 0.65, indicating moderate distribution within tissues.
  • Clearance: The clearance rate is about 0.183 L/h with a volume of distribution suggesting central compartment distribution .

These properties are crucial for understanding the drug's pharmacokinetics and optimizing dosing regimens for clinical applications.

Applications

APX3330 has been explored for various scientific uses:

  • Cancer Therapy: Its primary application lies in oncology as an APE1/Ref-1 inhibitor aimed at treating solid tumors by modulating redox signaling pathways.
  • Ocular Diseases: Recent studies have indicated potential applications in treating neovascular eye diseases by inhibiting angiogenesis through APE1/Ref-1 pathways .
  • Neurodegenerative Disorders: Emerging research suggests that APX3330 may also have implications in neurodegenerative conditions due to its redox-modulating properties.

Properties

Product Name

APX3330

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

APX3330; APX-3330; APX 3330;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.